molecular formula C8H11NO4 B14789323 Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one

Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one

Cat. No.: B14789323
M. Wt: 185.18 g/mol
InChI Key: XZODQXICZHTFEW-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one is a complex heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one typically involves the condensation of 2-aminoacetophenone with cyclohexanone, followed by cyclization with ethyl acetoacetate. The reaction conditions include:

    Step 1: Dissolve 2-aminoacetophenone and cyclohexanone in acetic acid and add sodium ethoxide. Heat the mixture at reflux for 6 hours.

    Step 2: Cool the reaction mixture to room temperature and add ethyl acetoacetate followed by hydrochloric acid. Stir the mixture for 1 hour.

    Step 3: Add sodium bicarbonate to neutralize the acid. Extract the product with ethyl acetate and wash the organic layer with water.

    Step 4: Dry the organic layer with sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

    Step 5: Purify the crude product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase.

    Step 6: Recrystallize the purified product from a mixture of ethanol and water to obtain Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one as a white solid.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one has shown promising results in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one: Another spirocyclic compound with a quinoline ring system.

    Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Features an indolin ring system.

    Spiro[1,3-dioxolane-2,1’-[1H]indene]: Contains an indene ring system.

Uniqueness

Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one is unique due to its specific spirocyclic structure and the presence of both dioxolane and oxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one

InChI

InChI=1S/C8H11NO4/c10-7-9-5-8(12-1-2-13-8)3-6(9)4-11-7/h6H,1-5H2

InChI Key

XZODQXICZHTFEW-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3COC(=O)N3C2

Origin of Product

United States

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